7-Chloroisoquinoline-1-carbonitrile is a chemical compound characterized by the presence of a chloro group at the 7-position of the isoquinoline ring and a carbonitrile functional group at the 1-position. Its molecular formula is with a molecular weight of approximately 188.61 g/mol. This compound appears as a colorless to light yellow solid and is notable for its potential utility in various
7-Chloroisoquinoline-1-carbonitrile belongs to the class of isoquinoline molecules. Isoquinolines are a core structure found in many natural products with various biological activities including those with anti-malarial, anti-tubercular, and anti-cancer properties [].
The presence of the chloro (Cl) and cyano (CN) functional groups in 7-Chloroisoquinoline-1-carbonitrile might influence its reactivity and potential for further functionalization. This could be of interest for researchers aiming to develop new molecules with specific biological properties.
7-Chloroisoquinoline-1-carbonitrile can undergo several chemical transformations, primarily due to its reactive carbonitrile group. Key reactions include:
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 7-Chloroisoquinoline-1-carbonitrile exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has shown inhibitory effects on CYP1A2, suggesting possible applications in pharmacology and toxicology . Additionally, compounds within the isoquinoline family are often investigated for their anti-cancer and anti-inflammatory properties.
Several methods have been developed for synthesizing 7-Chloroisoquinoline-1-carbonitrile:
These methods highlight the compound's synthetic versatility.
7-Chloroisoquinoline-1-carbonitrile finds applications in various fields:
Studies examining the interactions of 7-Chloroisoquinoline-1-carbonitrile with biological systems have revealed its potential as a drug candidate. Its ability to inhibit cytochrome P450 enzymes suggests that it could affect drug metabolism and efficacy. Further research is needed to fully elucidate its pharmacokinetic properties and safety profile in vivo .
Several compounds share structural similarities with 7-Chloroisoquinoline-1-carbonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloroisoquinoline-1-carbonitrile | Chloro at position 6 | Different position of chloro substituent |
| 5-Chloroisoquinoline-1-carbonitrile | Chloro at position 5 | Variation in substitution pattern |
| 7-Chloroisoquinoline-3-carbonitrile | Carbonitrile at position 3 | Different position of carbonitrile group |
| 6-Chloroisoquinoline-3-carbonitrile | Chloro at position 6, carbonitrile at 3 | Positioning affects reactivity |
These compounds illustrate the diversity within isoquinoline derivatives while emphasizing the distinct characteristics of 7-Chloroisoquinoline-1-carbonitrile due to its specific substituents.